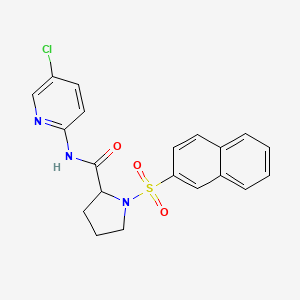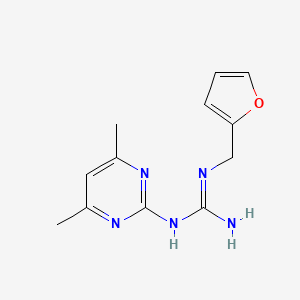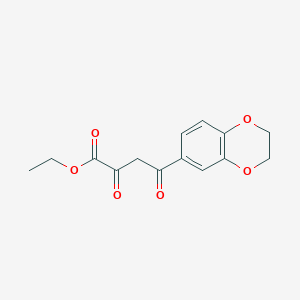
N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic organic reactions to achieve the desired structural features. For example, direct alpha-selenenylation reactions of aldehydes and ketones, catalyzed by L-prolinamide, demonstrate the utility of such catalysts in promoting specific chemical transformations, yielding alpha-selenenylation products in high yields. This process, facilitated by N-(phenylseleno)phthalimide in the presence of L-prolinamide or pyrrolidine trifluoromethanesulfonamide, underscores the effectiveness of prolinamide derivatives in organic synthesis (Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide is critically analyzed through various spectroscopic and analytical techniques. For example, the study of asymmetric cyclopropanations and the synthesis of stereoisomers of 2-Phenylcyclopropan-1-amino Acid highlights the importance of molecular structure in determining the chemical reactivity and selectivity of these compounds (Davies et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving prolinamide derivatives demonstrate their versatility and applicability in organic synthesis. The asymmetric Michael addition of aldehydes to β-Nitroalkenes, catalyzed by d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, exemplifies the high yields and selectivity achievable through organocatalysis, showcasing the chemical properties and reactivity of these compounds (Gorde & Ramapanicker, 2019).
Physical Properties Analysis
The physical properties of N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide and related compounds are essential for understanding their behavior in different environments. These properties are influenced by the molecular structure, which dictates aspects such as solubility, melting point, and stability. Studies on similar compounds, focusing on their synthesis and characterization, provide crucial data that informs the development and application of these chemicals in various scientific domains.
Chemical Properties Analysis
The chemical properties of compounds like N-(5-chloro-2-pyridinyl)-1-(2-naphthylsulfonyl)prolinamide are defined by their reactivity, which is a function of their molecular structure. The synthesis and application of sulfonylpolystyrene-supported prolinamides as catalysts for enantioselective aldol reaction in water illustrate the impact of chemical properties on catalytic efficiency and reaction outcomes, highlighting the role of structural features in determining chemical behavior (Pedrosa et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-16-8-10-19(22-13-16)23-20(25)18-6-3-11-24(18)28(26,27)17-9-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-10,12-13,18H,3,6,11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOYGAZMDDEGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~-phenyl-N~2~-[2-(phenylthio)ethyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B4015583.png)
![11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015584.png)


![6-hydroxy-2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-3(2H)-pyridazinone](/img/structure/B4015595.png)
![5-[(4-fluorobenzoyl)amino]-1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B4015618.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B4015630.png)

![4-methyl-N-(4-nitrophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzenesulfonamide](/img/structure/B4015662.png)
![4-fluoro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4015667.png)
